molecular formula C18H20F2N4 B2734279 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine CAS No. 2034428-08-3

3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine

Cat. No. B2734279
M. Wt: 330.383
InChI Key: KJGHNWDNYPKARI-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine” is a chemical compound with diverse scientific applications. It has a molecular weight of 204.27 .


Molecular Structure Analysis

The molecular structure of “3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine” can be represented by the InChI code: 1S/C11H16N4/c1-2-9(1)10-3-4-11(14-13-10)15-7-5-12-6-8-15/h3-4,9,12H,1-2,5-8H2 .

Scientific Research Applications

Synthesis and Chemical Structure

Chemical compounds with structures related to 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine are significant in medicinal chemistry due to their potential as pharmacologically active agents. The piperazine moiety, in particular, is a versatile scaffold found in a plethora of medicinal compounds exhibiting a wide range of biological activities. Piperazine derivatives have been extensively studied for their anxiolytic-like, antidepressant, nootropic, antinociceptive activities in animal models, as well as for their antioxidant capacity demonstrated in some in vitro tests (Strub et al., 2016).

Pharmacological Activities

Compounds containing piperazine units have shown promise across a spectrum of pharmacological activities. For instance, piperazine derivatives exhibit significant anxiolytic-like activity in various animal models, suggesting their potential in developing new treatments for anxiety disorders. These compounds' effects are often mediated through interactions with the central nervous system, highlighting their potential as lead structures for novel anxiolytic drugs (Strub et al., 2016).

Therapeutic Potential

The therapeutic potential of piperazine-containing compounds extends to the treatment of chronic diseases, including tuberculosis. Macozinone, a compound structurally related to the query compound and featuring a piperazine-benzothiazinone core, is currently under clinical investigation for treating tuberculosis (TB). This highlights the role of such compounds in addressing global health challenges and developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

properties

IUPAC Name

3-cyclopropyl-6-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4/c19-15-3-4-16(20)14(11-15)12-23-7-9-24(10-8-23)18-6-5-17(21-22-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGHNWDNYPKARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine

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